Azetidine-3,3-dicarbonitrile

Description

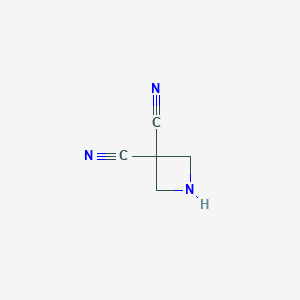

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H5N3 |

|---|---|

Molecular Weight |

107.11 g/mol |

IUPAC Name |

azetidine-3,3-dicarbonitrile |

InChI |

InChI=1S/C5H5N3/c6-1-5(2-7)3-8-4-5/h8H,3-4H2 |

InChI Key |

OYWMIKQBHQELLS-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)(C#N)C#N |

Origin of Product |

United States |

Methodologies for the Chemical Synthesis of Azetidine 3,3 Dicarbonitrile and Its Derivatives

Retrosynthetic Analysis and Key Disconnections for the Azetidine-3,3-dicarbonitrile Scaffold

A retrosynthetic analysis of this compound suggests several logical bond disconnections to identify potential starting materials. The primary disconnections focus on the formation of the strained four-membered ring and the introduction of the geminal dinitrile functionality.

Key Disconnections:

C-N Bond Disconnections: The most common approach involves disconnecting the two C-N bonds of the azetidine (B1206935) ring. This leads to acyclic precursors containing a 1,3-relationship between an amine (or a precursor) and two leaving groups, or between an amine and a suitable Michael acceptor.

C-C Bond Disconnections: Alternatively, a C-C bond disconnection, specifically between the C2-C3 or C3-C4 bond, can be considered. This approach is less common for azetidines but can be a viable strategy.

Functional Group Interconversion (FGI): The dinitrile group can be retrosynthetically derived from other functional groups. A key FGI is the conversion of a dicarboxylic acid or its ester derivatives into the corresponding dinitriles. Another possibility is the transformation of a ketone at the 3-position.

Based on these primary disconnections, several synthetic strategies can be envisioned, as detailed in the subsequent sections.

Classical and Modern Approaches to Azetidine Ring Formation

The construction of the azetidine ring is often challenging due to the inherent ring strain. Both classical and modern synthetic methods have been developed to address this challenge. google.com

Intramolecular Cyclization Strategies (e.g., Nucleophilic Substitution, C-C Bond Formation)

Intramolecular cyclization is a cornerstone of azetidine synthesis. organic-chemistry.org This strategy typically involves the formation of one or two C-N bonds or a C-C bond to close the four-membered ring.

A prevalent method involves the double alkylation of a primary amine with a 2-substituted-1,3-propanediol derivative, such as a bis-triflate, in a one-pot reaction. nih.gov For the synthesis of a 3,3-disubstituted azetidine like this compound, a key precursor would be a 2,2-disubstituted-1,3-dihalopropane or a related derivative which can cyclize upon reaction with an amine.

Another powerful intramolecular approach is the cyclization of γ-amino alcohols or their derivatives. researchgate.net For instance, the treatment of 3-amino-1-propanol derivatives with appropriate reagents to convert the hydroxyl group into a good leaving group can facilitate intramolecular nucleophilic substitution by the nitrogen atom to form the azetidine ring.

Palladium-catalyzed intramolecular amination of unactivated C-H bonds at the γ-position of a picolinamide-protected amine provides a modern and efficient route to azetidines. researchgate.net This method offers good functional group tolerance and predictable selectivity.

Cycloaddition Reactions (e.g., [2+2] Photocycloadditions, [3+1] Cycloadditions)

Cycloaddition reactions offer a convergent and often stereocontrolled route to four-membered rings.

[2+2] Cycloadditions: The [2+2] cycloaddition of imines with alkenes is a well-established method for constructing the azetidine core. chemrxiv.org Keteniminium salts, generated in situ, can also undergo [2+2] cycloaddition with alkenes to yield cyclobutane (B1203170) structures that can be precursors to azetidines. While direct synthesis of this compound via this method is not prominently reported, the cycloaddition of a dicyanoketene (B14166945) equivalent with an appropriate imine could theoretically provide the desired scaffold. The synthesis of gem-dicyanocyclobutanes through the [2+2] cycloaddition of electron-rich olefins with dicyano-substituted electrophilic ethylenes has been demonstrated, suggesting the feasibility of this approach for constructing the carbon skeleton.

[3+1] Cycloadditions: The [3+1] cycloaddition of azomethine ylides with isocyanides, catalyzed by Lewis acids like Y(OTf)₃, has been developed for the synthesis of azetidine derivatives. google.com This method provides a pathway to functionalized azetidines, although its application to the synthesis of 3,3-dicarbonitrile derivatives would depend on the compatibility of the nitrile groups with the reaction conditions.

Ring Contraction and Ring Expansion Strategies from Precursors

Manipulating the ring size of existing heterocycles provides another avenue to azetidines.

Ring Contraction: The ring contraction of five-membered heterocycles, such as pyrrolidines, can yield azetidines. For example, α-bromo-N-sulfonylpyrrolidinones have been shown to undergo ring contraction to form N-sulfonylazetidines.

Ring Expansion: The expansion of three-membered rings, like aziridines, is a common strategy. A one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide can produce 1-arenesulfonylazetidines. organic-chemistry.org A particularly relevant approach is the thermal isomerization of 2-(bromomethyl)aziridine-2-carboxylates to 3-bromoazetidine-3-carboxylates, which can then be further functionalized. google.com

Reduction of Azetidinones and Related Cyclic Amides

The reduction of readily available β-lactams (azetidin-2-ones) is a widely used method for the synthesis of the corresponding azetidines. researchgate.net Various reducing agents can be employed for this transformation, with hydroalanes being particularly effective. The stereochemistry of the substituents on the β-lactam ring is generally retained during the reduction process. This method is valuable for accessing a wide range of substituted azetidines, provided the corresponding β-lactam can be synthesized.

Direct Functionalization and Derivatization Approaches to the this compound Core

Once the azetidine ring is formed, direct functionalization or the derivatization of existing functional groups can be employed to install the 3,3-dicarbonitrile moiety.

A key strategy involves starting with a precursor that can be converted to the dinitrile. For instance, the synthesis of tert-butyl 3-cyanoazetidine-1-carboxylate has been reported. semanticscholar.org This compound can be deprotonated at the C3 position using a strong base like LiHMDS, and the resulting anion can be trapped with an electrophilic cyanating agent to introduce the second nitrile group.

Alternatively, a precursor such as tert-butyl 3-iodoazetidine-1-carboxylate can be synthesized and subsequently reacted with a cyanide source, like sodium cyanide, to yield the corresponding 3-cyanoazetidine. semanticscholar.org Hydrolysis of the nitrile can lead to the azetidine-3-carboxylic acid derivative. semanticscholar.org

A highly plausible route to this compound involves the synthesis of a 3,3-dihaloazetidine derivative, followed by nucleophilic substitution with a cyanide salt. The synthesis of 3,3-dichloroazetidines has been reported, and their reaction with potassium cyanide has been shown to produce 2-cyano-3,3-dichloroazetidines. nih.gov A double displacement of the halogens at the 3-position with cyanide ions would directly yield the desired dicarbonitrile.

Strategies for Modifying Nitrile Groups

The geminal dinitrile group in this compound is a versatile functional handle that can be transformed into various other groups. While the nitrile group is generally robust, specific catalytic systems can enable its selective modification. researchgate.netacs.org

One key transformation is the mono-decyanation of geminal dinitriles. A titanium-catalyzed reductive decyanation has been reported, which proceeds under mild conditions and tolerates numerous functional groups. nih.gov This reaction provides a pathway to mono-nitrile azetidine derivatives. Mechanistic studies suggest this process occurs via a catalyst-controlled cleavage without the formation of free radicals, involving two Ti(III) species in the C-C bond cleavage. nih.gov A similar desulfonylation reaction can also be achieved using titanium(III) single electron transfer catalysis. d-nb.info

Another strategy involves the catalytic intermolecular arylation of disubstituted geminal dinitriles using in situ generated arylnickel complexes. acs.org This method efficiently produces α-cyanocarbonyl compounds and notably proceeds without requiring inert atmospheres or additives. acs.org The hydrolysis of dinitriles to form dicarboxylic acids is another potential modification, as seen in related heterocyclic systems where dinitriles are converted first to esters and then hydrolyzed to the corresponding di-acid. uleth.ca

| Transformation | Reagents/Catalyst | Product Type | Ref. |

| Mono-decyanation | TiCl4, Zn, Mn | Mononitrile | researchgate.net, nih.gov |

| Arylation | Ni(cod)2, Aryl Halide | α-Aryl-α-cyanoazetidine | acs.org |

| Hydrolysis | Acid/Base (inferred) | Azetidine-3,3-dicarboxylic acid | uleth.ca |

Stereoselective Synthesis of this compound Analogues

While this compound itself is achiral, the introduction of substituents at the C2 or C4 positions creates stereocenters, necessitating stereoselective synthetic methods. The principles for these syntheses can be derived from established methods for preparing chiral azetidines. chemrxiv.orguni-muenchen.de

A prominent strategy involves the stereocontrolled synthesis of azetidine-2,3-dicarboxylic acids, which serve as valuable precursors and analogues. nih.govnih.gov Distinct synthetic routes have been developed to access all four stereoisomers (L-trans, L-cis, D-trans, D-cis) of azetidine-2,3-dicarboxylic acid, demonstrating precise control over the stereochemistry of the ring. nih.govnih.gov

Another powerful approach is the synthesis of chiral azetidin-3-ones, which are versatile intermediates for functionalized azetidines. nih.gov A flexible and stereoselective synthesis of chiral azetidin-3-ones has been achieved through a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov These precursors, readily accessible via chiral sulfinamide chemistry, can then be converted to various substituted azetidines, with the potential to introduce the dicarbonitrile moiety in a subsequent step. The Wittig olefination of an azetidin-3-one (B1332698) followed by a highly stereoselective rhodium-catalyzed hydrogenation has been used to produce conformationally constrained glutamate (B1630785) and aspartate analogues containing an azetidine framework.

| Method | Key Precursor | Stereochemical Outcome | Ref. |

| Asymmetric Cyclization | Chiral N-propargylsulfonamides | Chiral Azetidin-3-ones | nih.gov |

| Stereocontrolled Cyclization | N-benzyl protected azetidines | cis and trans Azetidine-2,3-dicarboxylic acids | nih.gov, nih.gov |

| Polar Radical Crossover | Azetine boronic esters | trans-Trisubstituted azetidines | chemrxiv.org |

Catalytic Methodologies in this compound Synthesis

Catalytic methods are paramount for the efficient construction of the strained azetidine ring. rsc.orgresearchgate.net These approaches, employing transition metals, organocatalysts, or enzymes, offer high yields and selectivities that are often difficult to achieve with classical stoichiometric reactions. rsc.orgchemrxiv.org

Transition Metal Catalysis (e.g., Palladium, Copper, Iridium)

Transition metals are widely used to catalyze the formation of azetidine rings through various mechanisms, including C-H activation and cycloadditions. acs.orgmdpi.com

Palladium: Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds is a highly efficient method for synthesizing azetidines. rsc.orgorganic-chemistry.org This reaction typically proceeds through a Pd(II)/Pd(IV) catalytic cycle, using a picolinamide (B142947) (PA) directing group and an oxidant, to transform a γ-C(sp³)–H bond into a C–N bond, thereby closing the four-membered ring with high diastereoselectivity. organic-chemistry.org

Copper: Copper catalysis is effective for the strain-release alkylation of highly strained compounds like 1-azabicyclo[1.1.0]butane (ABB) with organometal reagents to rapidly provide bis-functionalized azetidines. organic-chemistry.org

Iridium and Gold: Photoredox catalysis using iridium complexes can promote an intermolecular aza-Paternò–Büchi [2+2] cycloaddition between alkenes and oxime precursors to form highly functionalized azetidines under visible light. rsc.org Gold catalysis is instrumental in the synthesis of azetidin-3-ones from N-propargylsulfonamides, where a reactive α-oxo gold carbene intermediate undergoes intramolecular N-H insertion. nih.gov

Lanthanides: Lanthanide triflates, such as La(OTf)₃, have been shown to be excellent catalysts for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields, even with acid-sensitive functional groups present. frontiersin.org

| Metal Catalyst | Reaction Type | Substrate | Ref. |

| Palladium(II) | Intramolecular C-H Amination | Picolinamide-protected amines | rsc.org, organic-chemistry.org |

| Copper(II) | Strain-Release Alkylation | 1-Azabicyclo[1.1.0]butane | organic-chemistry.org |

| Iridium(III) | [2+2] Photocycloaddition | Alkenes + Isoxazolines | rsc.org |

| Gold(I)/Gold(III) | Oxidative Cyclization | N-propargylsulfonamides | nih.gov |

| Lanthanum(III) | Intramolecular Aminolysis | cis-3,4-Epoxy amines | frontiersin.org |

Organocatalysis and Biocatalysis for this compound Synthesis

Metal-free catalytic systems provide powerful alternatives for azetidine synthesis, often with high enantioselectivity and under mild conditions.

Organocatalysis: Chiral organocatalysts, particularly those derived from cinchona alkaloids, have been successfully employed in the asymmetric formal [2+2] cycloaddition between N-sulfonylimines and allenoates. thieme-connect.com This methodology yields highly enantioenriched methylene-azetidines. thieme-connect.com Similarly, chiral phosphoric acids can catalyze three-component 1,3-dipolar cycloadditions to construct spiro[pyrrolidin-3,3'-oxindole] skeletons, which feature an azetidine-like spiro-fused ring system, with excellent stereoselectivity. nih.gov

Biocatalysis: A groundbreaking advancement in azetidine synthesis is the use of engineered enzymes. nih.govresearchgate.net The laboratory of Frances Arnold reported a "carbene transferase" enzyme, evolved from cytochrome P450, that catalyzes the enantioselective one-carbon ring expansion of aziridines to produce chiral azetidines. chemrxiv.orgnih.govchemrxiv.org This biocatalytic method achieves unparalleled stereocontrol (up to 99:1 er) over a researchgate.netresearchgate.net-Stevens rearrangement, a transformation that is notoriously difficult to control with conventional catalysts. nih.gov The reaction can be performed on a gram scale, demonstrating its viability for producing enantioenriched azetidines. nih.gov The enzyme's active site is crucial for controlling the fate of highly reactive aziridinium (B1262131) ylide intermediates, suppressing undesired side reactions. nih.govchemrxiv.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic routes to complex molecules, including azetidines. uniba.itresearchgate.net Key strategies include the use of catalysis, safer solvents, and energy-efficient processes.

The development of catalytic methods, as described above, is inherently a green approach, as it reduces waste by avoiding stoichiometric reagents. Biocatalysis is particularly noteworthy from a green chemistry perspective, as enzymes operate in aqueous media under mild conditions, representing a sustainable alternative to many traditional organic reactions. nih.gov

Visible-light-mediated photocatalysis is another green strategy, utilizing light as a renewable energy source to drive reactions. rsc.orgresearchgate.netunipd.it This approach allows for the synthesis of highly functionalized azetidines from readily available precursors under mild conditions. researchgate.net For instance, a green and cost-effective synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile, an intermediate for the drug baricitinib, has been established to avoid expensive and polluting reagents. researchgate.net

Furthermore, the adoption of continuous flow technology offers a safe and sustainable method for azetidine synthesis. uniba.it The hydrogenation of 2-azetines to azetidines has been successfully performed in continuous flow using environmentally responsible solvents like ethyl acetate, showcasing a method that is both safe and scalable. uniba.it

Reactivity, Transformation, and Derivatization of Azetidine 3,3 Dicarbonitrile

Ring-Opening Reactions of the Azetidine-3,3-dicarbonitrile System

The strained four-membered ring of azetidines is prone to ring-opening reactions, a characteristic that is significantly less pronounced than in their three-membered aziridine (B145994) counterparts. rsc.org These reactions can be initiated by nucleophilic, electrophilic, or radical means, often leading to the formation of functionalized linear amines. nih.gov The regioselectivity and stereoselectivity of these processes are critical aspects that determine the structure of the resulting products. nih.govnih.gov

Nucleophilic ring-opening is a primary mode of reaction for azetidines. magtech.com.cn The process typically involves the attack of a nucleophile on one of the carbon atoms adjacent to the nitrogen, leading to the cleavage of a C-N bond. The reactivity of the azetidine (B1206935) ring can be enhanced by converting it into a more electrophilic azetidinium salt. magtech.com.cnorganic-chemistry.org

Common nucleophiles employed in these reactions include halides, amines, and alkoxides. organic-chemistry.orgresearchgate.net For instance, the reaction of azetidinium salts with various nucleophiles has been shown to proceed in a regioselective manner. organic-chemistry.org The regioselectivity is influenced by the substitution pattern on the azetidine ring. In many cases, nucleophilic attack occurs at the less substituted carbon atom. magtech.com.cn

A variety of catalysts can facilitate the ring-opening of aziridines with acid anhydrides, and similar principles can be applied to azetidine systems. nih.gov Organocatalysts like 1,5,7-triazabicyclo acs.orgacs.orgdec-5-ene (TBD) and its polymer-supported version have proven effective in promoting these reactions under mild conditions. nih.gov

The table below summarizes the outcomes of nucleophilic ring-opening reactions on azetidine derivatives with different reagents.

| Nucleophile | Product Type | Reference |

| Halides (e.g., from Bu4NX) | γ-Haloamines | researchgate.net |

| Amines (e.g., benzylamine) | Diamines | organic-chemistry.org |

| Alkoxides | γ-Amino ethers | organic-chemistry.org |

| Acetate anion | γ-Amino esters | organic-chemistry.org |

| Thiophenol | C-Glycosyl-aminoethyl sulfides | nih.gov |

| Acid Anhydrides | β-Amino esters (from aziridines) | nih.gov |

| Catechol (with aryl borates) | β-Aryloxy amines | nih.gov |

This table is based on general reactivity patterns of azetidine derivatives and may not be specific to this compound due to limited direct data.

While less common than nucleophilic ring-opening, electrophilic activation of the azetidine ring can also lead to its cleavage. This often involves protonation or Lewis acid coordination to the nitrogen atom, which increases the ring strain and makes the C-N bonds more susceptible to breaking. magtech.com.cn In some instances, acid-mediated intramolecular ring-opening has been observed, where a pendant functional group acts as an internal nucleophile. nih.gov For example, a series of N-substituted azetidines were found to undergo acid-mediated intramolecular ring-opening decomposition through the nucleophilic attack of a pendant amide group. nih.gov

Radical reactions provide another avenue for the transformation of azetidines. Radical-mediated processes can lead to ring-opening or functionalization. For instance, a radical [3+2] cycloaddition has been reported for activated aziridines, suggesting that similar pathways could be explored for azetidines. epfl.ch Furthermore, the formation of azetidines through a radical cascade cyclization has been demonstrated, indicating the viability of radical intermediates in the chemistry of four-membered nitrogen heterocycles. nih.gov The cleavage of the C-N bond can be initiated by radical species, leading to the formation of open-chain products.

The regioselectivity and stereoselectivity of azetidine ring-opening reactions are crucial for their synthetic utility. These factors are heavily dependent on the substitution pattern of the azetidine ring, the nature of the attacking nucleophile, and the reaction conditions. magtech.com.cnorganic-chemistry.org

In nucleophilic ring-opening reactions of unsymmetrically substituted azetidines, electronic effects often dictate the site of attack. Nucleophiles tend to attack the carbon atom that can better stabilize a positive charge in the transition state. magtech.com.cn For instance, in N-tosyl azetidines, the tosyl group can influence the regioselectivity. nih.gov However, steric hindrance can also play a significant role, with bulky nucleophiles favoring attack at the less substituted carbon. magtech.com.cn

The stereochemistry of the ring-opening is also a key consideration. In many cases, the reaction proceeds with an inversion of configuration at the carbon atom undergoing nucleophilic attack, consistent with an SN2 mechanism. nih.gov However, reactions proceeding through a more carbocationic transition state can lead to racemization. nih.gov

The table below outlines factors influencing the selectivity of ring-opening reactions.

| Factor | Influence on Selectivity | Reference |

| Electronic Effects | Directs nucleophilic attack to the carbon that best stabilizes a positive charge. | magtech.com.cn |

| Steric Hindrance | Bulky nucleophiles attack the less substituted carbon. | magtech.com.cn |

| Substituents on the Ring | The nature and position of substituents dictate the preferred site of attack. | organic-chemistry.org |

| Nature of the Nucleophile | Stronger or bulkier nucleophiles can alter the regioselectivity. | magtech.com.cn |

| Reaction Mechanism | SN2-type reactions lead to inversion of stereochemistry, while carbocationic intermediates can cause racemization. | nih.govnih.gov |

| Intramolecular vs. Intermolecular | Intramolecular reactions are governed by the feasibility of forming a new ring of a certain size. | nih.gov |

Ring-Expansion and Rearrangement Reactions of this compound to Larger Heterocycles

Azetidines can undergo ring-expansion reactions to form larger heterocyclic systems, such as pyrrolidines, piperidines, or azepanes. researchgate.net These transformations are often driven by the release of ring strain. One notable example is the rearrangement of aziridines to azetidines, which can sometimes be extended to the expansion of azetidines themselves. researchgate.net

For instance, azetidines with a suitable side chain can undergo intramolecular N-alkylation to form bicyclic intermediates, which can then be opened by nucleophiles to yield ring-expanded products. researchgate.net The distribution of the resulting five- or seven-membered rings depends on the substitution pattern and the nucleophile used. researchgate.net Photochemical rearrangements, such as the photo-rearrangement of 3-benzoyl azetidine, also offer a pathway to different heterocyclic structures. epfl.ch

Chemical Transformations at the Nitrile Functionalities of this compound

The two nitrile groups at the C3 position of this compound are key functional handles for further chemical modifications. The cyano group is a versatile functional group that can be converted into a variety of other functionalities.

Common transformations of nitriles include:

Hydrolysis: Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids or amides.

Reduction: Reduction of nitriles, for example with lithium aluminum hydride or catalytic hydrogenation, leads to the formation of primary amines.

Addition of Grignard Reagents: Grignard reagents can add to the nitrile group to form ketones after hydrolysis.

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form various heterocyclic systems.

While specific examples for this compound are not extensively detailed in the provided search results, the general reactivity of the nitrile group is well-established in organic chemistry. These transformations would allow for the synthesis of a wide range of novel azetidine derivatives with diverse functionalities at the C3 position.

Hydrolysis, Reduction, and Cyclization Reactions of Nitrile Groups

The geminal nitrile groups at the C3 position of the azetidine ring are key to the reactivity of this compound. These groups can undergo a variety of transformations, providing pathways to diverse molecular architectures.

Hydrolysis: The hydrolysis of nitriles can proceed in a stepwise manner, initially forming an amide and subsequently a carboxylic acid. libretexts.org This process can be catalyzed by either acid or base. libretexts.org In the context of this compound, controlled hydrolysis could potentially yield azetidine-3-carboxamide-3-carbonitrile or azetidine-3,3-dicarboxylic acid. The specific conditions, such as temperature and the nature of the catalyst, would be crucial in determining the final product. For instance, heating a nitrile with a dilute acid like hydrochloric acid typically leads to the formation of the corresponding carboxylic acid. libretexts.org Conversely, alkaline hydrolysis using a base such as sodium hydroxide (B78521) solution results in the formation of the carboxylate salt. libretexts.org

Reduction: The nitrile groups are susceptible to reduction to primary amines. A variety of reducing agents can be employed for this transformation. For example, catalytic hydrogenation or the use of metal hydrides like lithium aluminum hydride are common methods for nitrile reduction. The reduction of the dinitrile would lead to the formation of azetidine-3,3-bis(aminomethyl) derivatives, which are valuable building blocks for further functionalization. The selective reduction of one nitrile group over the other would present a synthetic challenge but could offer access to unique mono-amine derivatives.

Cyclization: The juxtaposition of the two nitrile groups allows for intramolecular cyclization reactions. For instance, γ-azidonitriles have been shown to undergo cyclization to form pyrrolidin-2-imines. organic-chemistry.org While not a direct reaction of the dicarbonitrile itself, this highlights the potential for the nitrile groups to participate in ring-forming reactions. The introduction of appropriate functional groups on the azetidine nitrogen or at other positions on the ring could facilitate intramolecular cyclizations involving one or both nitrile moieties, leading to novel bicyclic or spirocyclic systems.

Addition Reactions to the Nitrile Moieties

The carbon-nitrogen triple bond of the nitrile groups in this compound is electrophilic and can be attacked by nucleophiles. Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are potent nucleophiles that readily add to nitriles. dalalinstitute.comlibretexts.org

The general mechanism involves the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic carbon of the nitrile. libretexts.org This initially forms an imine anion, which upon acidic workup, hydrolyzes to a ketone. youtube.com

Table 1: Potential Products from Addition of Organometallic Reagents to this compound

| Organometallic Reagent (R-M) | Intermediate after addition to one nitrile group | Final Product after hydrolysis |

| Methylmagnesium bromide (CH₃MgBr) | Iminomagnesate complex | 3-Acetyl-azetidine-3-carbonitrile |

| Phenyllithium (C₆H₅Li) | Iminolithium complex | 3-Benzoyl-azetidine-3-carbonitrile |

It is important to note that the reaction can potentially proceed with the addition of the organometallic reagent to both nitrile groups, leading to a diketone. The stoichiometry of the organometallic reagent and the reaction conditions would be critical in controlling the selectivity between mono- and di-addition. Furthermore, the use of less reactive organometallic reagents, such as organozinc compounds, might offer a higher degree of control. dalalinstitute.com

Functionalization and Derivatization Strategies for this compound

The azetidine ring system, with its inherent ring strain of approximately 25 kcal/mol, provides a unique platform for the synthesis of diverse and densely functionalized molecules. researchgate.net

N-Functionalization of the Azetidine Nitrogen

The nitrogen atom of the azetidine ring is a nucleophilic center and can readily undergo functionalization reactions.

N-Alkylation and N-Acylation: The azetidine nitrogen can be alkylated using alkyl halides or acylated with acyl chlorides or anhydrides. youtube.com These reactions introduce various substituents on the nitrogen, which can modulate the steric and electronic properties of the molecule and serve as handles for further transformations.

Reductive Amination: The secondary amine of the azetidine can be reacted with aldehydes or ketones in the presence of a reducing agent to form N-substituted derivatives.

Protecting Groups: The nitrogen can be protected with standard protecting groups like tert-butoxycarbonyl (Boc) or benzyl (B1604629) (Bn) to prevent unwanted side reactions during subsequent transformations on other parts of the molecule. google.com For example, the Boc group can be introduced by reacting the azetidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). nih.gov

Transformations at the C3 Position and other Ring Carbons

The C3 position, bearing the gem-dinitrile groups, is the primary site for transformations. As discussed in section 3.3, these nitrile groups can be hydrolyzed, reduced, or undergo addition reactions. Beyond the nitrile groups, modifications at other positions of the azetidine ring are also conceivable, though less explored for this specific dicarbonitrile derivative. For instance, the synthesis of azetidine-3-amines from 1-benzhydryl-3-azetidinol highlights the possibility of introducing functional groups at the C3 position through displacement reactions. nih.gov

Mechanistic Investigations of this compound Transformations

While specific mechanistic studies on this compound are not extensively documented in the provided context, the general mechanisms of the reactions it undergoes are well-established.

The hydrolysis of the nitrile groups proceeds through a tetrahedral intermediate, initiated by the protonation of the nitrile nitrogen under acidic conditions or by the attack of a hydroxide ion under basic conditions. youtube.com

The addition of organometallic reagents to nitriles involves the formation of a tetrahedral intermediate following the nucleophilic attack of the organometallic reagent on the nitrile carbon. youtube.comyoutube.com The subsequent hydrolysis of the resulting imine anion leads to the ketone product.

The N-functionalization reactions of the azetidine nitrogen follow standard nucleophilic substitution or addition-elimination pathways. For instance, in N-alkylation with an alkyl halide, the nitrogen atom acts as a nucleophile, displacing the halide in an S_N2 reaction. youtube.com

Applications of Azetidine 3,3 Dicarbonitrile As a Versatile Synthon in Organic Synthesis

Construction of Diverse Nitrogen-Containing Heterocyclic Frameworks

The inherent ring strain and the presence of reactive nitrile functionalities make azetidine-3,3-dicarbonitrile an excellent precursor for the synthesis of a wide array of nitrogen-containing heterocycles. researchgate.netclockss.org Its utility extends from the straightforward synthesis of substituted azetidines to more complex ring-expansion and cycloaddition reactions, enabling access to five- and six-membered rings, as well as spiro and fused heterocyclic systems.

Synthesis of Substituted Azetidines and Related Systems

This compound serves as a key intermediate for the preparation of various substituted azetidines. The nitrile groups can be subjected to a range of chemical transformations, including reduction, hydrolysis, and addition of organometallic reagents, to introduce diverse functional groups at the C3 position. For instance, the reduction of the nitrile groups can yield the corresponding diamine, which can be further functionalized. Moreover, the azetidine (B1206935) nitrogen can be readily alkylated or acylated to introduce additional diversity. bohrium.com The synthesis of 3,3-dinitroazetidine (B175035) (DNAZ), an energetic material, highlights the utility of the dinitrile precursor in accessing highly functionalized azetidine structures. bohrium.com

| Starting Material | Reagents and Conditions | Product | Research Focus |

| This compound | Reduction (e.g., LiAlH4) | Azetidine-3,3-diyldimethanamine | Synthesis of functionalized diamines |

| This compound | Hydrolysis (acid or base) | Azetidine-3,3-dicarboxylic acid | Preparation of dicarboxylic acid derivatives |

| This compound | Grignard reagents (RMgX) | 3,3-Diacylazetidines | Introduction of ketone functionalities |

| N-Protected this compound | Various | N-Protected 3,3-disubstituted azetidines | Controlled functionalization of the azetidine core |

Formation of Five- and Six-Membered Rings via Ring-Expansion

The ring strain inherent in the azetidine ring of this compound can be harnessed to drive ring-expansion reactions, providing access to larger and more complex heterocyclic systems. magtech.com.cnnih.gov These transformations often involve the cleavage of one of the C-N bonds of the azetidine ring, followed by the incorporation of additional atoms to form five- or six-membered rings. For example, reactions with appropriate bifunctional reagents can lead to the formation of substituted pyrrolidines, piperidines, and other related heterocycles. magtech.com.cnepfl.ch The regioselectivity of these ring-opening and expansion reactions is often influenced by the substituents on the azetidine ring and the reaction conditions employed. magtech.com.cn

| Azetidine Derivative | Reaction Type | Resulting Heterocycle | Key Features |

| Activated this compound | Rearrangement/Insertion | Substituted Pyrrolidines | Relief of ring strain drives the reaction |

| Azetidinium Ylides | magtech.com.cnorganic-chemistry.org- or magtech.com.cnmagtech.com.cn-Sigmatropic Rearrangement | Functionalized Pyrrolidines | Controlled formation of five-membered rings |

| N-Acylthis compound | Nucleophilic attack and rearrangement | Dihydropyridinones | Access to six-membered nitrogen heterocycles |

Assembly of Spiro and Fused Heterocyclic Systems

The gem-dinitrile functionality of this compound provides a unique handle for the construction of spiro and fused heterocyclic systems. nih.govresearchgate.net These complex architectures are of significant interest in medicinal chemistry and materials science. Spirocyclic compounds, characterized by two rings sharing a single atom, can be synthesized by reacting this compound with suitable bis-electrophiles or through intramolecular cyclization strategies. nih.govresearchgate.net Similarly, fused systems, where two rings share two or more atoms, can be assembled through cycloaddition reactions or sequential annulation processes involving the dinitrile precursor. nih.govresearchgate.net

The synthesis of spiro[azetidine-3,3'-indoline]-2,2'-diones is a notable example, showcasing the potential to create densely functionalized and stereochemically complex molecules. nih.gov

| Reaction Type | Reactants | Product Type | Significance |

| [3+2] Cycloaddition | This compound derived ylides and dipolarophiles | Spiro-pyrrolidines | Access to complex spirocyclic scaffolds nih.gov |

| Intramolecular Cyclization | Functionalized this compound | Fused bicyclic systems | Construction of rigid, defined architectures |

| Tandem Reactions | This compound and bifunctional reagents | Polycyclic heterocyclic systems | Efficient assembly of complex molecules |

This compound as a C3 Building Block in Carbon-Carbon Bond Formation

Beyond its role in constructing heterocyclic frameworks, this compound can also serve as a versatile C3 building block in carbon-carbon bond formation reactions. The two nitrile groups can be transformed into a variety of other functional groups, such as carboxylic acids, amides, or ketones, which can then participate in standard carbon-carbon bond-forming reactions like aldol (B89426) condensations, Michael additions, and cross-coupling reactions. The ability to introduce two functional handles at a single carbon atom makes it a valuable synthon for creating quaternary centers, a common structural motif in many natural products and pharmaceuticals.

Development of Novel Synthetic Methodologies Utilizing this compound

The unique reactivity of this compound has spurred the development of novel synthetic methodologies. organic-chemistry.org For instance, its use in ring-opening/ring-closing cascade reactions has enabled the efficient synthesis of highly substituted nitrogen heterocycles. nih.gov Furthermore, photochemical methods, such as the aza Paternò-Büchi reaction, have been explored for the synthesis of azetidine derivatives, and the principles can be extended to precursors like this compound. rsc.orgnih.gov The development of copper-catalyzed photoinduced radical cyclizations of ynamides to form azetidines also presents a modern approach that could potentially be adapted for dinitrile-substituted analogs. nih.gov These innovative strategies often leverage the inherent strain and electronic properties of the azetidine ring to achieve transformations that are not possible with more conventional substrates.

Strategic Integration into Multi-Component Reaction Sequences

This compound and its derivatives are attractive candidates for integration into multi-component reactions (MCRs). nih.gov MCRs, where three or more reactants combine in a single pot to form a complex product, are highly valued for their efficiency and atom economy. researchgate.netmdpi.com The dinitrile functionality can act as a key component in such sequences, participating in cycloadditions or condensation reactions. For example, a multi-component strategy involving the strain-release of an azabicyclo[1.1.0]butane to form functionalized azetidines demonstrates the power of using strained rings in complex reaction cascades. nih.gov The development of MCRs that incorporate this compound would provide rapid access to diverse libraries of complex nitrogen-containing molecules for applications in drug discovery and materials science. researchgate.net

| MCR Type | Components | Potential Product | Advantages |

| Passerini-type Reaction | Aldehyde, Isocyanide, Azetidine-3,3-dicarboxylic acid | α-Acyloxy carboxamide derivative of azetidine | High atom economy, rapid complexity generation |

| Ugi-type Reaction | Aldehyde, Amine, Isocyanide, Azetidine-3,3-dicarboxylic acid | Peptidomimetic structures containing an azetidine core | Access to diverse chemical space mdpi.com |

| Hantzsch-type Reaction | Aldehyde, β-Ketoester, this compound derivative | Dihydropyridine-fused azetidines | Construction of fused heterocyclic systems researchgate.net |

Advanced Spectroscopic and Structural Elucidation Methodologies for Azetidine 3,3 Dicarbonitrile Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the solution-state structure of organic molecules. For derivatives of azetidine-3,3-dicarbonitrile, a suite of NMR experiments is utilized to assign every proton and carbon atom, and to probe the molecule's three-dimensional arrangement.

Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

The initial characterization of an this compound derivative begins with one-dimensional (1D) ¹H and ¹³C NMR spectra. The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons, while the ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule.

To move beyond simple 1D spectra and fully assemble the molecular puzzle, a series of two-dimensional (2D) NMR experiments are employed:

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For an N-substituted this compound, COSY would reveal correlations between the protons on the azetidine (B1206935) ring, helping to establish the spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the carbon signals based on their attached, and usually more easily assigned, protons. For instance, the signals for the C2 and C4 carbons of the azetidine ring can be definitively assigned by their correlation to the corresponding ring protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying quaternary carbons, such as the C3 atom bearing the two nitrile groups, by observing correlations from the ring protons at C2 and C4 to this carbon. It also helps in confirming the position of substituents on the nitrogen atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY is particularly important for determining the stereochemistry and conformation of the molecule, such as the relative orientation of substituents on the azetidine ring.

A hypothetical dataset for a generic N-substituted this compound is presented in the table below to illustrate the expected NMR data.

| Technique | Observed Correlations | Information Gained |

| COSY | H2 ↔ H4 | Connectivity of the azetidine ring protons. |

| HSQC | H2 ↔ C2, H4 ↔ C4 | Direct C-H bond correlations, assigning C2 and C4. |

| HMBC | H2, H4 → C3 (quaternary) | Confirms the position of the dicarbonitrile group at C3. |

| H2, H4 → N-substituent carbons | Confirms the N-substituent and its connection to the ring. | |

| NOESY | Through-space correlations | Provides insights into the 3D structure and conformation. |

Variable-Temperature NMR for Conformational Studies

The four-membered azetidine ring is not planar and can undergo a process known as ring-puckering. Variable-temperature (VT) NMR is a powerful technique to study these conformational dynamics. By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and line shapes. At low temperatures, the ring-puckering can be slowed down on the NMR timescale, potentially allowing for the observation of distinct signals for each conformer. The energy barrier for this conformational change can then be calculated from the coalescence temperature of the signals.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique that provides information about the molecular weight and structural features of a compound through its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental composition of the molecule, which serves as a powerful confirmation of the chemical formula of the synthesized this compound derivative.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) is employed to study the fragmentation pathways of the molecular ion. In an MS/MS experiment, the molecular ion of the azetidine derivative is selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed. The fragmentation pattern provides valuable structural information. For an this compound derivative, characteristic fragmentation pathways would likely involve the cleavage of the azetidine ring and the loss of the nitrile groups or the N-substituent. Understanding these pathways helps to confirm the proposed structure.

A hypothetical fragmentation table for a generic N-substituted this compound is provided below.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Interpretation |

| [M+H]⁺ | [M+H - HCN]⁺ | HCN | Loss of one nitrile group. |

| [M+H]⁺ | [M+H - 2HCN]⁺ | 2HCN | Loss of both nitrile groups. |

| [M+H]⁺ | [M+H - N-substituent]⁺ | N-substituent | Cleavage of the N-substituent. |

| [M+H]⁺ | Fragments from ring cleavage | Various | Characteristic fragmentation of the azetidine ring. |

X-ray Crystallography for Definitive Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography offers an unambiguous determination of the molecule's three-dimensional structure in the solid state. This technique involves growing a single crystal of the this compound derivative and diffracting X-rays off the crystal lattice. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined.

X-ray crystallography provides definitive information on:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact puckering of the azetidine ring and the orientation of the substituents in the solid state.

Stereochemistry: Unambiguous assignment of the relative and absolute stereochemistry if chiral centers are present.

Intermolecular interactions: How the molecules pack in the crystal lattice, revealing information about hydrogen bonding and other intermolecular forces.

A hypothetical table of crystallographic data for a generic N-substituted this compound is shown below.

| Parameter | Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Density (calculated) | g/cm³ |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Single Crystal X-ray Diffraction of this compound Analogues

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. nih.gov For analogues of this compound that can be crystallized, this technique provides unambiguous data on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state. nih.gov

The azetidine ring is known for its significant ring strain, which influences its geometry. rsc.org Unlike the planar cyclobutane (B1203170), the azetidine ring typically adopts a puckered conformation to alleviate some of this strain. SC-XRD analysis would precisely quantify the degree of this puckering. Furthermore, the steric and electronic effects of the geminal dinitrile groups at the C3 position would significantly influence the ring's conformation and the bond parameters.

Detailed research findings from SC-XRD analysis of a hypothetical crystalline analogue would yield data similar to that presented in the table below. These data points are crucial for understanding the molecule's intrinsic structural features and for validating computational models. nih.gov

Table 1: Illustrative Crystallographic Data for an this compound Analogue

| Parameter | Typical Value | Structural Significance |

|---|---|---|

| Bond Lengths | ||

| C-N (ring) | ~1.47 Å | Reflects single bond character within the strained ring. |

| C-C (ring) | ~1.54 Å | Typical alkane C-C single bond length, may vary with strain. |

| C-C≡N | ~1.46 Å | Bond between the ring carbon and the nitrile carbon. |

| C≡N | ~1.14 Å | Characteristic triple bond length of a nitrile group. |

| Bond Angles | ||

| C-N-C (ring) | ~90° | Highly constrained angle due to the four-membered ring structure. |

| N-C-C (ring) | ~88° | Demonstrates significant deviation from ideal sp³ angles (109.5°). |

| C-C(CN)₂-C | ~112° | Angle at the sp³-hybridized C3 carbon, influenced by bulky nitrile groups. |

| Torsional Angles |

This table is illustrative, based on typical values for the specified functional groups and structural motifs.

Analysis of Intermolecular Interactions and Crystal Packing

Crystal engineering focuses on understanding and utilizing intermolecular interactions to control the assembly of molecules in the solid state. ias.ac.in For this compound analogues, the crystal packing is dictated by a combination of weak and strong non-covalent interactions. The nitrogen atom of the azetidine ring can act as a hydrogen bond acceptor, and the N-H group (in an unsubstituted ring) serves as a hydrogen bond donor.

The dominant interactions expected to govern the supramolecular architecture include:

Hydrogen Bonding: In N-unsubstituted analogues, strong N-H···N≡C hydrogen bonds are likely to be primary motifs, forming chains or sheets.

Dipole-Dipole Interactions: The two nitrile groups at C3 create a strong local dipole moment, leading to significant antiparallel dipole-dipole interactions between neighboring molecules. These interactions can be a powerful force in directing the crystal packing. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing molecular structure. americanpharmaceuticalreview.com The two methods are complementary, as their selection rules differ; some vibrations are active in Raman but weak or silent in IR, and vice versa. americanpharmaceuticalreview.comnih.gov

For this compound, vibrational spectroscopy provides clear signatures for its key functional groups. The most prominent feature would be the C≡N stretching vibration, which appears as a sharp, intense band in a relatively clean region of the IR spectrum. iitm.ac.in The azetidine ring itself has a series of characteristic vibrations, including C-N stretching and CH₂ group motions (scissoring, wagging, twisting).

Analyzing the spectra of this compound analogues can provide insights into:

Functional Group Presence: Confirming the existence of nitrile and azetidine moieties. jmchemsci.com

Conformational Isomers: The puckered nature of the azetidine ring can lead to different conformers, which may be distinguishable by subtle shifts in vibrational frequencies, especially in the fingerprint region (<1500 cm⁻¹).

Intermolecular Interactions: Hydrogen bonding can cause significant broadening and shifting of the N-H stretching frequency in the IR spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Primary Activity |

|---|---|---|---|

| N-H Stretch | Azetidine Ring (if unsubstituted) | 3300 - 3500 | IR |

| C-H Stretch | Azetidine Ring (CH₂) | 2850 - 3000 | IR & Raman |

| C≡N Stretch | Nitrile | 2240 - 2260 | IR (strong), Raman (strong) |

| CH₂ Scissoring | Azetidine Ring | ~1465 | IR & Raman |

| C-N Stretch | Azetidine Ring | 1100 - 1300 | IR & Raman |

Data compiled from general spectroscopic tables and literature on related compounds. iitm.ac.inresearchgate.net

The combined use of IR and Raman spectroscopy provides a comprehensive molecular fingerprint, invaluable for routine identification and detailed structural analysis. researchgate.net

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Determination

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is an essential technique for determining the absolute configuration of chiral molecules in solution. researchgate.net It measures the differential absorption of left and right circularly polarized light by a chiral sample.

This compound itself is an achiral molecule due to its Cₛ symmetry (a plane of symmetry passing through the N, C3, and H atoms). Therefore, it would not produce a Circular Dichroism signal. However, this technique becomes critically important for chiral analogues, for instance, those substituted at the C2 position or with a chiral substituent on the nitrogen atom.

The determination of absolute configuration for a chiral this compound derivative would proceed as follows:

Synthesis and Separation: A racemic mixture of the chiral analogue is synthesized and then separated into its individual enantiomers using chiral chromatography.

Experimental Measurement: The ECD spectrum of each enantiomer is recorded. The spectra will be perfect mirror images of each other. frontiersin.org

Computational Modeling: Quantum chemical calculations, specifically Time-Dependent Density Functional Theory (TD-DFT), are performed to predict the theoretical ECD spectra for both the (R) and (S) configurations of the molecule. nih.gov

Comparison and Assignment: The experimentally measured ECD spectrum is compared to the computationally predicted spectra. A match between the experimental spectrum of the (+)-enantiomer and the calculated spectrum for the (R)-configuration, for example, would allow for the unambiguous assignment of the absolute configuration as (R). nih.gov

This combination of experimental chiroptical spectroscopy and theoretical calculations is a powerful, non-destructive method for stereochemical assignment, which is crucial when crystallographic methods are not feasible. researchgate.netnih.gov In cases where the molecule itself lacks a strong chromophore for ECD, it can be derivatized with a "chiroptical probe" to induce a strong, predictable ECD signal. acs.org

Computational and Theoretical Investigations of Azetidine 3,3 Dicarbonitrile

Quantum Chemical Calculations of Electronic Structure and Bonding in Azetidine-3,3-dicarbonitrile

Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed examination of electron distribution and bonding within a molecule. nih.gov These methods solve the Schrödinger equation, or a simplified form of it, to determine the energy and wavefunction of the system, from which numerous molecular properties can be derived. nih.gov

Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry for its favorable balance of accuracy and computational cost. nih.gov DFT methods calculate the total energy of a molecule based on its electron density, providing a pathway to determine optimized geometries, electronic properties, and reaction energetics. nih.govcmu.edu For a molecule like this compound, DFT calculations, often using hybrid functionals like B3LYP or M06-2X, can elucidate key structural parameters such as bond lengths and angles. nih.govresearchgate.net

The electronic properties are probed through analysis of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. ijcce.ac.ir Furthermore, DFT can generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution and highlight electrophilic and nucleophilic sites within the molecule, offering predictions about its intermolecular interactions. researchgate.net While specific DFT studies on this compound are not widely published, the application of these methods to related azetidine (B1206935) and dinitrile compounds demonstrates their power in predicting such properties. researchgate.netresearchgate.net

Table 1: Key Molecular Properties Obtainable from DFT Calculations

| Property | Description | Significance |

| Optimized Geometry | The lowest energy, three-dimensional arrangement of atoms. | Provides bond lengths, bond angles, and dihedral angles. |

| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Determines the molecule's electronic excitability, and sites for nucleophilic and electrophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity, kinetic stability, and optical properties. ijcce.ac.ir |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Identifies positive (electrophilic) and negative (nucleophilic) regions of the molecule. researchgate.net |

| Atomic Charges | Distribution of electron charge among the atoms in the molecule. | Helps in understanding charge transfer and reactivity. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemical calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without the use of empirical parameters. nih.gov These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy than standard DFT for certain properties, particularly for describing non-covalent interactions, though at a significantly greater computational expense. researchgate.net

For a molecule like this compound, high-accuracy ab initio calculations can serve as a benchmark to validate results from more cost-effective DFT methods. ucl.ac.uk They are particularly valuable for calculating precise interaction energies, reaction barriers, and thermochemical data. nih.govresearchgate.net The development of composite methods, which combine results from different levels of theory, aims to approach the accuracy of high-level ab initio calculations with reduced computational demand. researchgate.net

Conformational Analysis and Ring Strain Energetics of the Azetidine Ring System

The four-membered azetidine ring is characterized by significant ring strain, a consequence of the deviation of its bond angles from the ideal sp³ hybridized value of 109.5°. rsc.org This inherent strain is a primary driver of the ring's reactivity. rsc.orgrsc.org The azetidine ring is not perfectly planar and exists in a puckered conformation to slightly alleviate this strain. Computational methods are essential for exploring the potential energy surface of the ring, identifying the equilibrium puckered geometry, and calculating the energy barrier for ring inversion.

The ring strain energy of azetidine is approximately 25.4 kcal/mol. rsc.org This value is intermediate between the highly strained and reactive aziridine (B145994) (27.7 kcal/mol) and the more stable and less reactive five-membered pyrrolidine (B122466) (5.4 kcal/mol). rsc.org This unique energetic position gives azetidines a balance of stability for handling and unique reactivity that can be triggered under specific conditions. rsc.orgrsc.org The presence of geminal dicarbonitrile groups at the C3 position in this compound would be expected to influence the ring's conformation and electronic properties, a subject well-suited for detailed conformational analysis using computational models.

Table 2: Comparison of Ring Strain in Nitrogen-Containing Heterocycles

| Heterocycle | Ring Size | Ring Strain (kcal/mol) | Reference |

| Aziridine | 3 | 27.7 | rsc.org |

| Azetidine | 4 | 25.4 | rsc.org |

| Pyrrolidine | 5 | 5.4 | rsc.org |

Theoretical Elucidation of Reaction Mechanisms and Transition States for this compound Transformations

Computational chemistry is an indispensable tool for mapping the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. nih.gov For transformations involving this compound, such as ring-opening reactions or functionalization of the nitrile groups, theoretical methods can provide deep mechanistic insights.

DFT calculations are commonly used to locate the transition state (a first-order saddle point on the potential energy surface) that connects reactants to products. nih.gov The energy of this transition state determines the activation energy of the reaction, which is directly related to the reaction rate. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state correctly links the desired reactants and products. For complex reactions, especially those involving catalysts or multiple steps, these theoretical investigations can reveal subtle stereochemical and regiochemical preferences that might be difficult to probe experimentally. nih.gov

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can predict various spectroscopic properties, providing a powerful means to confirm or interpret experimental data. For this compound, theoretical calculations can generate predicted infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. researchgate.net

Vibrational frequencies, corresponding to peaks in an IR or Raman spectrum, can be calculated from the second derivatives of the energy with respect to atomic positions. cmu.edu These calculated frequencies are often systematically scaled to correct for approximations in the theoretical model and anharmonicity. researchgate.net Similarly, NMR chemical shifts (¹H and ¹³C) and coupling constants can be predicted with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. ijcce.ac.irresearchgate.net Comparing these computationally predicted spectra with experimental ones is a standard procedure for verifying the structure of a newly synthesized compound. researchgate.net A strong correlation between the theoretical and experimental spectra provides compelling evidence for the proposed molecular structure. researchgate.net

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum chemical calculations typically focus on single, isolated molecules (or small clusters) in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase (liquid or solid) over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, where the forces are derived from a pre-defined force field or calculated on-the-fly using quantum mechanical methods (ab initio MD). ucl.ac.uknih.gov

For this compound, MD simulations could be used to study its behavior in various solvents, its aggregation properties, and its interactions with other molecules, such as biological macromolecules. researchgate.netnih.gov Key analyses from MD simulations include the calculation of radial distribution functions to understand solvation shells, root-mean-square deviation (RMSD) to assess conformational stability, and interaction energies to quantify the strength of intermolecular forces like hydrogen bonds and van der Waals interactions. researchgate.netnih.govnih.gov These simulations provide a dynamic picture of molecular interactions that is crucial for understanding the compound's macroscopic properties and behavior in a realistic environment. nih.gov

Future Research Directions and Emerging Paradigms in Azetidine 3,3 Dicarbonitrile Chemistry

Exploration of Novel and Efficient Synthetic Routes to Azetidine-3,3-dicarbonitrile and its Complex Derivatives

Promising approaches include the intramolecular cyclization of appropriately functionalized open-chain precursors and cycloaddition reactions. For instance, the reaction of a dibromo-substituted pivalonitrile precursor with a primary amine has been shown to produce 1-substituted-azetidine-3,3-dicarbonitriles. However, this method is limited by the need for high dilution to minimize polymerization and byproduct formation. Future work will likely concentrate on creating catalytic systems that favor the desired intramolecular cyclization. Another area of interest is the [2+2] cycloaddition of α,β-unsaturated nitriles with imines, a classic method for forming four-membered rings that presents challenges in azetidine (B1206935) synthesis. rsc.org The development of new catalysts and reaction conditions to favor the azetidine product is a key objective.

The synthesis of complex, highly substituted this compound derivatives remains a significant hurdle. nih.gov Access to these compounds is vital for investigating their potential as scaffolds in drug discovery. nih.gov Future research is expected to involve the development of multi-component reactions and cascade processes to rapidly generate molecular complexity from simple starting materials.

Development of Advanced Catalytic Systems for Stereoselective Transformations of this compound

The dual nitrile groups of this compound provide a versatile platform for chemical modifications; however, achieving stereoselectivity in these reactions is a major challenge. The development of advanced catalytic systems is crucial for controlling the stereochemical outcomes of reactions involving this scaffold. researchgate.netresearchgate.netscience.gov

A primary focus is the enantioselective reduction of one nitrile group to an aminomethyl group, which would yield chiral 3-aminomethyl-3-cyanoazetidines—valuable building blocks in medicinal chemistry. nih.govchemrxiv.org Researchers are exploring chiral metal catalysts, particularly those based on rhodium, ruthenium, and iridium, for this transformation. stonybrook.edu The main difficulty lies in designing ligands that can effectively distinguish between the two prochiral nitrile groups.

Another critical area is the stereoselective addition of nucleophiles to the nitrile groups. Organocatalysis has emerged as a powerful tool for such reactions. frontiersin.org Chiral thioureas, squaramides, and phase-transfer catalysts are under investigation for their ability to promote the enantioselective addition of nucleophiles like organometallic reagents or enolates.

The development of catalysts for the diastereoselective functionalization of existing chiral this compound derivatives is also essential. This would enable the synthesis of complex molecules with multiple stereocenters. Such catalysts would need to effectively control the approach of reagents to the prochiral center at C3.

Integration of this compound into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis present considerable advantages over conventional batch processing, including enhanced safety, scalability, and reproducibility. syrris.com Integrating this compound chemistry into these platforms is a critical step toward its industrial application.

The synthesis of this compound itself could be significantly enhanced using flow reactors. The high surface-area-to-volume ratio in microreactors improves heat and mass transfer, allowing for more precise control over reaction parameters and potentially reducing byproduct formation. This is especially pertinent for the often-exothermic cyclization reactions used to form the azetidine ring.

Furthermore, flow chemistry is well-suited for multi-step syntheses where this compound is an intermediate. mit.edu By "telescoping" multiple reaction steps into a continuous flow process, the need to isolate and purify intermediates is eliminated, leading to a more efficient and sustainable process.

Automated synthesis platforms, combined with high-throughput screening, can accelerate the discovery of new reactions and the optimization of existing ones. These platforms can rapidly screen various catalysts, solvents, and reaction conditions for the synthesis and functionalization of this compound derivatives, facilitating the development of robust and general synthetic methods. syrris.com

Interdisciplinary Research at the Interface of this compound Chemistry and Materials Science (e.g., as polymer precursors or functional monomers)

The unique properties of the azetidine ring, including its inherent strain and the presence of two nitrile groups, make this compound a compelling candidate for applications in materials science. organic-chemistry.orgnih.gov Interdisciplinary research combining organic chemistry and polymer science is expected to lead to the discovery of novel materials with unique characteristics. researchgate.net

This compound can act as a precursor for functional monomers. The nitrile groups can be converted to carboxylic acids or amines, which can then be used in polymerization reactions to create polyamides or polyimides. The rigid azetidine core could bestow unique thermal and mechanical properties upon these polymers. For example, incorporating the strained four-membered ring into a polymer backbone could result in materials with increased rigidity and thermal stability.

The dinitrile functionality itself can also be utilized in polymerization. For instance, the polycyclotrimerization of dinitriles is a known method for synthesizing triazine-based polymers, which are recognized for their high thermal stability and chemical resistance. Exploring the use of this compound in such reactions could lead to new network polymers with interesting properties.

The azetidine ring can also be opened under specific conditions, offering another pathway for polymerization. Ring-opening polymerization of azetidinium salts is an established process, and investigating similar strategies with derivatives of this compound could lead to the synthesis of novel functional polyamines.

Computational Design and Prediction of New this compound-Based Synthons with Tunable Reactivity

Computational chemistry has become an essential tool in modern organic synthesis. In the context of this compound chemistry, computational methods can be employed to design new synthons with customized reactivity and to predict the outcomes of chemical reactions. nih.gov

Density functional theory (DFT) calculations can be used to analyze the electronic structure and reactivity of this compound and its derivatives. nih.gov By calculating parameters such as frontier molecular orbital energies, atomic charges, and bond dissociation energies, it is possible to predict which sites of the molecule are most likely to react and under what conditions. This information can guide the design of new synthetic approaches.

For example, computational modeling can be used to screen virtual libraries of catalysts for their effectiveness in promoting stereoselective transformations of this compound. By calculating the transition state energies for different catalytic cycles, promising catalyst candidates can be identified for experimental investigation. researchgate.net

Furthermore, computational methods can be used to design new this compound-based synthons with specific reactivity profiles. By strategically placing substituents on the azetidine ring, it is possible to fine-tune the electronic properties of the nitrile groups and control their reactivity. This in silico design approach can significantly accelerate the development of new building blocks for organic synthesis.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Azetidine-3,3-dicarbonitrile, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, pyrazine-2,3-dicarbonitrile derivatives (structurally analogous) are synthesized by reacting dichlorinated precursors with nucleophiles like amines or hydroxyl-substituted aromatics under reflux conditions in acetone or benzene, with yields ranging from moderate to excellent (84%–90%) . Key variables include solvent polarity, temperature, and stoichiometry. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended to isolate the product. Reaction monitoring using TLC or HPLC ensures intermediate stability and product formation .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR identify ring substituents and nitrile groups. For azetidine derivatives, characteristic signals for cyclic amines (δ 3.0–4.0 ppm) and nitriles (δ 115–120 ppm in C) are critical .

- IR : Strong absorption bands at ~2200 cm confirm nitrile (-CN) groups .

- Mass Spectrometry : High-resolution MS (HRMS) determines molecular weight and fragmentation patterns, crucial for verifying synthetic success .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, especially for intermediates prone to degradation .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory. Use fume hoods to avoid inhalation .

- First Aid : For skin contact, rinse immediately with water for 15 minutes; for eye exposure, flush with saline solution and seek medical attention .

- Storage : Store in airtight containers at -20°C, away from light and moisture, to prevent decomposition . Toxicity data are limited, so treat the compound as potentially hazardous and adhere to institutional biosafety guidelines .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model the compound’s HOMO-LUMO gaps, electrostatic potential surfaces, and nucleophilic/electrophilic sites. For pyrazine-2,3-dicarbonitrile analogs, DFT studies reveal nitrile groups as electron-withdrawing moieties, directing regioselectivity in cross-coupling reactions . Computational workflows (Gaussian, ORCA) should validate experimental spectroscopic data and guide synthetic optimization .

Q. What strategies resolve contradictions in experimental data, such as unexpected byproducts or divergent spectroscopic results?

- Methodological Answer :

- Byproduct Analysis : Use LC-MS or GC-MS to identify impurities. For example, incomplete cyclization in azetidine synthesis may yield linear intermediates, detectable via retention time shifts .

- Reproducibility Checks : Replicate reactions under controlled conditions (e.g., inert atmosphere, anhydrous solvents) to isolate variables. Document deviations in temperature or reagent purity .

- Collaborative Validation : Cross-validate NMR/IR data with computational predictions or independent lab analyses to confirm structural assignments .

Q. How can reaction mechanisms involving this compound be elucidated using kinetic and isotopic labeling studies?

- Methodological Answer :

- Kinetic Profiling : Monitor reaction progress via in situ FTIR or UV-Vis spectroscopy to determine rate constants and intermediate lifetimes .

- Isotopic Labeling : Introduce N or C labels at nitrile or azetidine positions to track bond cleavage/formation via NMR or mass spectrometry. For example, N labeling in pyrazine-2,3-dicarbonitrile revealed nitrile participation in photoredox catalysis .

Q. What optimization strategies improve the scalability of this compound synthesis while maintaining regioselectivity?

- Methodological Answer :

- Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps. For pyrazine analogs, Suzuki-Miyaura coupling with boronic acids achieved 83% yield under mild conditions .

- Solvent Engineering : Replace benzene with greener solvents (e.g., THF or ethanol) to enhance safety without compromising yield .

- Flow Chemistry : Continuous flow reactors minimize side reactions and improve heat transfer for exothermic steps like nitrile formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.